molecular formula C15H21BrN2O3 B156731 (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide CAS No. 128600-22-6

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide

Cat. No.: B156731
CAS No.: 128600-22-6
M. Wt: 357.24 g/mol
InChI Key: UDVCHWOEHQSXMW-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a pyrrolidinyl group, and a benzamide core. Its stereochemistry is denoted by the (-)-(S) configuration, indicating its specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Intermediate: The synthesis begins with the preparation of the pyrrolidinyl intermediate, which involves the reaction of 1-ethyl-2-pyrrolidinylamine with appropriate reagents under controlled conditions.

    Bromination: The next step involves the bromination of the benzamide core. This is achieved by treating the intermediate with a brominating agent such as N-bromosuccinimide (NBS) under specific conditions to introduce the bromine atom at the desired position.

    Hydroxylation and Methoxylation: The final steps involve the introduction of hydroxyl and methoxy groups to the benzamide core. This is typically done using hydroxylating and methoxylating agents under controlled conditions to ensure the correct placement of these functional groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents to facilitate nucleophilic attack.

Major Products

Scientific Research Applications

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide involves its interaction with specific molecular targets within biological systems. The compound is known to bind to certain proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzamide: Lacks the pyrrolidinyl group, resulting in different chemical properties and applications.

    N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide:

    5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxybenzamide: Lacks the methoxy group, leading to variations in its chemical behavior and applications.

Uniqueness

(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical properties and biological activities, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O3/c1-3-18-6-4-5-11(18)9-17-15(20)12-7-10(16)8-13(21-2)14(12)19/h7-8,11,19H,3-6,9H2,1-2H3,(H,17,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVCHWOEHQSXMW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451494
Record name AG-D-58861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128600-22-6
Record name AG-D-58861
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.